2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-(methylsulfonamido)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Activity
Research into anticancer agents led to the synthesis of compounds related to 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-(methylsulfonamido)phenyl)acetamide. For instance, aryloxy groups attached to the pyrimidine ring were evaluated for their anticancer activity against various cancer cell lines, demonstrating cancer cell growth inhibition in certain lines (Al-Sanea et al., 2020).
Structural and Hydrogen Bonding Studies
Compounds structurally similar to the given chemical have been subject to crystal structure analyses to understand their hydrogen bonding and molecular packing. These studies reveal diverse hydrogen-bonded structures and provide insight into the molecular basis for the reactivity and interaction of such compounds (Trilleras et al., 2008).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives structurally related to the compound have been explored for their inhibitory activity against human carbonic anhydrase isoforms. These studies are crucial for developing new therapeutic agents for treating conditions like glaucoma, epilepsy, and certain cancers (Carta et al., 2017).
Antimicrobial Activity
Novel heterocyclic compounds incorporating sulfamoyl moiety have been synthesized and evaluated for their antimicrobial potential. These studies contribute to the search for new antimicrobial agents amid rising antibiotic resistance (Darwish et al., 2014).
Enzyme Inhibition for Disease Treatment
Investigations into the enzyme inhibitory potential of sulfonamide derivatives, including effects on glucosidase and acetylcholinesterase, aim at developing treatments for diseases such as diabetes and Alzheimer's. This research underscores the therapeutic potential of chemical compounds in disease management (Abbasi et al., 2019).
Safety and Hazards
特性
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-8-11(13(20)17-14(21)15-8)7-12(19)16-9-4-3-5-10(6-9)18-24(2,22)23/h3-6,18H,7H2,1-2H3,(H,16,19)(H2,15,17,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYKRQMNMNVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-(methylsulfonamido)phenyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。